molecular formula C16H14N2O2 B8350371 3-(2-Hydroxyethyl)-2-phenyl-quinazolin-4-one

3-(2-Hydroxyethyl)-2-phenyl-quinazolin-4-one

Cat. No. B8350371
M. Wt: 266.29 g/mol
InChI Key: JHASHLIKVNVRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Hydroxyethyl)-2-phenyl-quinazolin-4-one is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Hydroxyethyl)-2-phenyl-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Hydroxyethyl)-2-phenyl-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-(2-hydroxyethyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C16H14N2O2/c19-11-10-18-15(12-6-2-1-3-7-12)17-14-9-5-4-8-13(14)16(18)20/h1-9,19H,10-11H2

InChI Key

JHASHLIKVNVRHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 18 parts of 2-phenyl-4(3H)-quinazolinone and 225 parts of N,N-dimethylformamide are added portionwise at room temperature 3.2 parts of sodium hydride dispersion 60% (exothermic reaction: the temperature rises to 34° C.). After the addition is complete, the whole is stirred for 10 minutes whereafter 12.4 parts of 2-bromoethanol are added dropwise (slightly exothermic). Upon completion, stirring is continued first for one hour at room temperature, then for 2 hours at 80° C. and further overnight at room temperature. The reaction mixture is cooled, poured onto water and the solid product is sucked off. It is washed with water and 2,2'-oxybispropane and dried in vacuo at 60° C., yielding 15 parts of 3-(2-hydroxyethyl)-2-phenyl-4(3H)-quinazolinone.
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